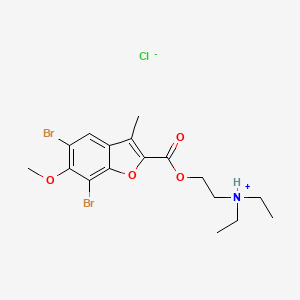
2-Benzofurancarboxylic acid, 5,7-dibromo-6-methoxy-3-methyl-, diethylaminoethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzofurancarboxylic acid, 5,7-dibromo-6-methoxy-3-methyl-, diethylaminoethyl ester, hydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzofuran ring substituted with bromine, methoxy, and methyl groups, as well as a diethylaminoethyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzofurancarboxylic acid, 5,7-dibromo-6-methoxy-3-methyl-, diethylaminoethyl ester, hydrochloride typically involves multiple steps. The starting material is often a benzofuran derivative, which undergoes bromination to introduce bromine atoms at the 5 and 7 positions. Methoxylation and methylation are then performed to add the methoxy and methyl groups, respectively. The final step involves esterification with diethylaminoethanol and subsequent conversion to the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
2-Benzofurancarboxylic acid, 5,7-dibromo-6-methoxy-3-methyl-, diethylaminoethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to convert the ester group to an alcohol.
Substitution: Halogen atoms (bromine) can be substituted with other groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Benzofurancarboxylic acid, 5,7-dibromo-6-methoxy-3-methyl-, diethylaminoethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Benzofurancarboxylic acid, 5,7-dibromo-6-methoxy-3-methyl-, diethylaminoethyl ester, hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, thereby modulating the activity of these targets. This can lead to various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Benzofurancarboxylic acid, 5,7-dibromo-4-hydroxy-3-methyl-, ethyl ester
- 2-Benzofurancarboxylic acid, 2,4,5,6,7,7a-hexahydro-4,4,7a-trimethyl-, methyl ester
Uniqueness
2-Benzofurancarboxylic acid, 5,7-dibromo-6-methoxy-3-methyl-, diethylaminoethyl ester, hydrochloride is unique due to its specific substitution pattern and the presence of the diethylaminoethyl ester moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
35689-39-5 |
|---|---|
Molecular Formula |
C17H22Br2ClNO4 |
Molecular Weight |
499.6 g/mol |
IUPAC Name |
2-(5,7-dibromo-6-methoxy-3-methyl-1-benzofuran-2-carbonyl)oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C17H21Br2NO4.ClH/c1-5-20(6-2)7-8-23-17(21)14-10(3)11-9-12(18)16(22-4)13(19)15(11)24-14;/h9H,5-8H2,1-4H3;1H |
InChI Key |
FDOARBMUPOIGSG-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1=C(C2=CC(=C(C(=C2O1)Br)OC)Br)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















